Isopropoxycarbonyl-l-valine

Descripción

The exact mass of the compound Isopropoxycarbonyl-l-valine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isopropoxycarbonyl-l-valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropoxycarbonyl-l-valine including the price, delivery time, and more detailed information at info@benchchem.com.

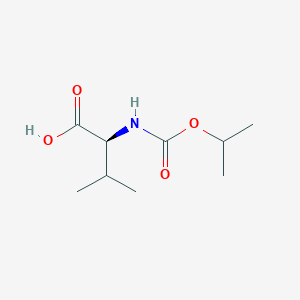

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEQBJGCRDSQAI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288470 | |

| Record name | N-[(1-Methylethoxy)carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140923-27-9 | |

| Record name | N-[(1-Methylethoxy)carbonyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140923-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1-Methylethoxy)carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Concepts: Understanding Isopropoxycarbonyl-L-valine

An In-Depth Technical Guide to Isopropoxycarbonyl-L-valine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Isopropoxycarbonyl-L-valine (Ipc-L-Val), a key derivative of the essential amino acid L-valine. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, applications, and analytical methodologies associated with this compound, grounding its utility in the principles of synthetic and medicinal chemistry.

Isopropoxycarbonyl-L-valine is a synthetically modified amino acid. At its core is L-valine, an essential branched-chain amino acid (BCAA) vital for protein biosynthesis, muscle metabolism, and tissue repair.[1][2] The critical modification is the attachment of an isopropoxycarbonyl group to the alpha-amino nitrogen of L-valine. This modification transforms the zwitterionic L-valine into a molecule with tailored properties for specific applications in organic synthesis.

The primary role of the isopropoxycarbonyl group is to serve as a protecting group . In multi-step syntheses, particularly in peptide synthesis or the construction of complex pharmaceutical molecules, it is crucial to prevent the highly reactive amino group from participating in unintended side reactions.[3][4] By converting the amine into a carbamate, its nucleophilicity is temporarily masked, allowing for selective reactions at other sites on the molecule.[3][5] The choice of this specific protecting group is dictated by its stability under certain reaction conditions and the specific, often mild, conditions required for its subsequent removal.[5]

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key properties of Isopropoxycarbonyl-L-valine are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid | [6][7] |

| Synonyms | N-(Isopropoxycarbonyl)-L-valine, Ipc-L-Val | [6][7] |

| CAS Number | 140923-27-9 | [6][7] |

| Molecular Formula | C₉H₁₇NO₄ | [6][7] |

| Molecular Weight | 203.24 g/mol | [6][7] |

| Boiling Point | 334.5 °C at 760 mmHg | [8] |

| Density | 1.098 g/cm³ | [8] |

Synthesis and Strategic Application

The strategic value of Ipc-L-Val lies in its role as a chiral building block and protected amino acid intermediate. Its synthesis is a foundational step for its incorporation into more complex target molecules.

Synthesis Protocol: N-Protection of L-valine

The synthesis of N-alkoxycarbonyl-L-valine derivatives is typically achieved via a nucleophilic substitution reaction between the amino acid and a corresponding chloroformate. The following protocol is a representative method adapted from established procedures for similar N-alkoxycarbonylations.[2][6]

Causality: The reaction is performed under basic conditions (e.g., using triethylamine or sodium hydroxide) for two primary reasons. First, the base deprotonates the carboxylic acid group of L-valine, enhancing its solubility in the reaction medium. Second, and more critically, it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the unreacted L-valine's amino group.

Experimental Protocol:

-

Dissolution: L-valine (1.0 eq) is suspended in a suitable solvent such as methanol, ethanol, or an aqueous solution.[6] A base, such as triethylamine (1.1 eq) or sodium hydroxide, is added, and the mixture is stirred until a clear solution is obtained.

-

Reaction: The solution is cooled to 0-10 °C. Isopropyl chloroformate (1.05 eq) is added dropwise to the stirred solution, maintaining the low temperature to control the exothermic reaction.

-

Monitoring: The reaction is stirred for several hours and monitored for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in water.

-

Acidification & Isolation: The aqueous solution is acidified to a pH of 1.0-2.0 with an acid like HCl.[6] This step protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution due to its reduced solubility.

-

Purification: The precipitated solid, Isopropoxycarbonyl-L-valine, is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Diagram: Synthesis of Isopropoxycarbonyl-L-valine

Caption: General reaction scheme for the N-protection of L-valine.

Application in Pharmaceutical Synthesis: The Case of Valganciclovir

L-valine derivatives are pivotal in prodrug strategies, designed to enhance the oral bioavailability of parent drugs that are otherwise poorly absorbed.[9][10] A prominent example is Valganciclovir, the L-valyl ester prodrug of Ganciclovir.[11][12] After oral administration, Valganciclovir is absorbed via peptide transporters in the intestine and is then rapidly hydrolyzed by esterases in the intestinal wall and liver to release the active drug, Ganciclovir, and the natural amino acid, L-valine.[12][13] This strategy increases the bioavailability of Ganciclovir by approximately tenfold.[13]

While many syntheses of Valganciclovir use N-benzyloxycarbonyl (Cbz)-L-valine, the principles apply to other N-protected valine derivatives like Ipc-L-Val.[14] The N-protecting group is essential during the esterification (coupling) step to prevent the amino group from forming amide side products.

Diagram: General Workflow for Prodrug Synthesis

Caption: Synthetic workflow for Valganciclovir using N-protected L-valine.

Analytical and Biological Profile

Rigorous analytical control and an understanding of the molecule's biological fate are critical for its use in regulated environments like pharmaceutical development.

Analytical Methodologies

The purity and identity of Isopropoxycarbonyl-L-valine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse method for assessing purity. Since Ipc-L-Val lacks a strong chromophore, UV detection at low wavelengths (200-210 nm) is necessary to detect the carboxyl and carbamate groups.[15] Alternatively, pre-column derivatization with agents like o-phthalaldehyde (OPA) can be used for more sensitive fluorescence detection, though this is more common for analyzing the free amino acid.[15][16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation, providing unambiguous evidence of the L-valine core and the attached isopropoxycarbonyl group.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing further evidence of its identity.

Self-Validating Protocol: Purity Determination by RP-HPLC

This protocol is designed to be self-validating by including a system suitability test to ensure the chromatographic system is performing correctly before sample analysis.

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-programmed gradient from 95% A to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30 °C.

-

-

System Suitability: Inject a standard solution of Ipc-L-Val spiked with a small amount of L-valine. The system is suitable if the resolution between the two peaks is greater than 2.0 and the tailing factor for the Ipc-L-Val peak is less than 1.5.

-

Sample Analysis: Prepare the sample of Ipc-L-Val at a concentration of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Inject and integrate the resulting chromatogram.

-

Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Deprotection and Biological Fate

The isopropoxycarbonyl group, like other carbamate protecting groups, must be removed to unmask the amine. The conditions for this deprotection step must be chosen carefully to avoid degrading other functional groups in the molecule.[18] While the isopropoxycarbonyl group is less common than Boc or Cbz, its cleavage would typically be achieved under conditions that cleave other alkyl carbamates, such as strong acidic conditions.

Once the protecting group is removed in a synthetic sequence, or if a prodrug ester is cleaved in vivo, the resulting L-valine enters the body's natural metabolic pathways.

Diagram: Biological Context of L-valine

Caption: In vivo activation of an L-valine prodrug and metabolic fate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Isopropoxycarbonyl-L-valine presents several hazards.[6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Isopropoxycarbonyl-L-valine represents a valuable and specialized chemical tool for organic synthesis. By temporarily masking the reactive amino group of the essential amino acid L-valine, it enables the precise, controlled construction of complex molecules. Its utility is particularly evident in the synthesis of chiral pharmaceutical agents and in the design of prodrugs like Valganciclovir, where L-valine derivatives are critical for improving therapeutic efficacy through enhanced bioavailability. A thorough understanding of its synthesis, analytical control, and the principles of its application empowers researchers to effectively leverage this compound in the advancement of chemical and pharmaceutical sciences.

References

-

National Center for Biotechnology Information. (n.d.). L-Valine. PubChem. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Valine. Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid. PubChem. Retrieved from [Link]

-

Study.com. (n.d.). Video: Valine | Structure, Function & Significance. Retrieved from [Link]

- Ye, G., et al. (2014).

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

ResearchGate. (2025). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of valganciclovir hydrochloride (1). Retrieved from [Link]

- Google Patents. (n.d.). US20100311130A1 - Enzymatic ester hydrolysis.

-

MDPI. (2020). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

ACS Publications. (2006). Subtilisin-Catalyzed Synthesis of Amino Acid and Peptide Esters. Application in a Two-Step Enzymatic Ligation Strategy. Organic Letters. Retrieved from [Link]

- Evans, D. A. (n.d.). Protective Groups. Harvard University.

-

Semantic Scholar. (2011). A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. Retrieved from [Link]

-

ACS Publications. (2011). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

-

PubMed. (1991). Hydrolysis of peptide esters by different enzymes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. PMC. Retrieved from [Link]

-

IOP Publishing. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2018). A Novel, Efficient and Green Synthesis of Valganciclovir Hydrochloride Using Deep Eutectic Solvent. Retrieved from [Link]

-

Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

- Google Patents. (n.d.). CN105732630A - CBZ-valganciclovir preparation method.

-

ChemSrc. (n.d.). isopropoxycarbonyl-l-valine | CAS#:140923-27-9. Retrieved from [Link]

-

ResearchGate. (2025). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

- Google Patents. (n.d.). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.

-

YouTube. (2015). Hydrolysis Reactions for Esters, Amides, and Glycosidic Bonds. Retrieved from [Link]

-

ChemSrc. (n.d.). isopropoxycarbonyl-l-valine Chemical Properties. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 6. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]

- 7. (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 11063514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. isopropoxycarbonyl-l-valine | CAS#:140923-27-9 | Chemsrc [chemsrc.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US8586738B2 - Process for the preparation of valganciclovir hydrochloride - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN105732630A - CBZ-valganciclovir preparation method - Google Patents [patents.google.com]

- 15. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. agilent.com [agilent.com]

- 17. myfoodresearch.com [myfoodresearch.com]

- 18. glenresearch.com [glenresearch.com]

An In-Depth Technical Guide to Isopropoxycarbonyl-L-valine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and peptide chemistry, the strategic use of protecting groups is paramount to achieving synthetic precision and efficiency. Among the repertoire of available protecting groups, carbamates have established themselves as a cornerstone for amine protection. This guide provides an in-depth technical exploration of Isopropoxycarbonyl-L-valine (Ipc-L-valine), a key building block in the synthesis of complex peptides and pharmaceutical intermediates. As a senior application scientist, my objective is to present not just a compilation of data, but a cohesive narrative grounded in the principles of synthetic chemistry, offering practical insights into the utility of this versatile compound. This document moves beyond a rigid template, instead offering a structured yet flexible exploration of Ipc-L-valine's chemical properties, synthesis, and applications, with a focus on the causality behind experimental choices and the importance of self-validating protocols.

Compound Identification and Core Chemical Properties

Isopropoxycarbonyl-L-valine is a derivative of the essential amino acid L-valine, where the amino group is protected by an isopropoxycarbonyl group. This modification is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation.

Chemical Structure and Identifiers

-

IUPAC Name: (2S)-2-(isopropoxycarbonylamino)-3-methylbutanoic acid[1]

-

Synonyms: N-Isopropoxycarbonyl-L-valine, Ipc-L-Val-OH, i-propoxycarbonyl-L-valine[2]

-

CAS Number: 140923-27-9[2]

-

Molecular Formula: C₉H₁₇NO₄[1]

-

Molecular Weight: 203.24 g/mol [1]

The structure of Isopropoxycarbonyl-L-valine is characterized by the chiral center at the alpha-carbon of the valine residue, retaining the (S)-configuration of the natural amino acid. The isopropoxycarbonyl group introduces a moderately bulky, lipophilic moiety that influences the compound's solubility and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of Isopropoxycarbonyl-L-valine is presented in the table below. These properties are essential for understanding the compound's behavior in various solvent systems and for developing appropriate purification and handling procedures.

| Property | Value | Source |

| Appearance | Colorless to light yellow viscous liquid | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of Isopropoxycarbonyl-L-valine

The most common and efficient method for the synthesis of N-alkoxycarbonyl amino acids, including Isopropoxycarbonyl-L-valine, is the Schotten-Baumann reaction. This reaction involves the acylation of the amino acid with an appropriate chloroformate in the presence of a base.[3][4][5]

Reaction Principle

The Schotten-Baumann reaction is a robust method for forming amides from amines and acid chlorides.[3][4] In the synthesis of Ipc-L-valine, the nucleophilic amino group of L-valine attacks the electrophilic carbonyl carbon of isopropyl chloroformate. The reaction is typically carried out in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Sources

An In-Depth Technical Guide to Isopropoxycarbonyl-L-valine: Structure, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of N-Isopropoxycarbonyl-L-valine, a critical chiral building block in modern pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, provides a detailed and validated synthetic protocol, and explores its significant applications, particularly in the development of antiviral therapeutics.

Introduction: The Strategic Importance of N-Protected Amino Acids

In the landscape of pharmaceutical chemistry, the precise construction of complex molecules is paramount. Amino acids, as the fundamental units of peptides and proteins, offer a rich source of chiral synthons. However, their inherent reactivity, possessing both an amine and a carboxylic acid group, necessitates a strategic approach to their use in synthesis. This is achieved through the use of protecting groups, which temporarily mask one functional group, allowing for selective reaction at another.

N-Isopropoxycarbonyl-L-valine belongs to the class of N-alkoxycarbonyl amino acids, where the amino group of the essential amino acid L-valine is protected by an isopropoxycarbonyl group. This protection strategy is fundamental to preventing unwanted side reactions during peptide bond formation and other critical synthetic steps.[1] The choice of the isopropoxycarbonyl group offers specific advantages in terms of stability and cleavage conditions, making it a valuable tool in the synthetic chemist's arsenal.

Molecular Structure and Physicochemical Properties

The accurate characterization of a starting material is a prerequisite for any successful synthetic campaign. The structural and physical properties of N-Isopropoxycarbonyl-L-valine are well-defined.

Chemical Structure:

A 2D representation of the Isopropoxycarbonyl-L-valine structure.

Table 1: Physicochemical Properties of Isopropoxycarbonyl-L-valine

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₄ | |

| Molecular Weight | 203.24 g/mol | |

| IUPAC Name | (2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid | |

| CAS Number | 140923-27-9 | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in many organic solvents | General knowledge |

Synthesis of Isopropoxycarbonyl-L-valine: A Validated Protocol

The synthesis of N-alkoxycarbonyl amino acids is a well-established transformation in organic chemistry, typically proceeding via the Schotten-Baumann reaction.[2] This involves the acylation of the amino acid with an appropriate chloroformate under basic conditions. The following protocol is a robust and scalable method for the preparation of N-Isopropoxycarbonyl-L-valine.

Reaction Principle

The synthesis involves the nucleophilic attack of the deprotonated amino group of L-valine on the electrophilic carbonyl carbon of isopropyl chloroformate. The reaction is carried out in an aqueous basic solution to neutralize the liberated hydrochloric acid and to maintain the amino acid in its nucleophilic form.

A high-level workflow for the synthesis of Isopropoxycarbonyl-L-valine.

Detailed Experimental Protocol

Materials and Reagents:

-

L-Valine (high purity)

-

Isopropyl chloroformate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution of L-Valine: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-valine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) at room temperature. Stir until a clear solution is obtained.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Addition of Isopropyl Chloroformate: Add isopropyl chloroformate (1.1 eq) dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. Vigorous stirring is crucial during this addition to ensure efficient mixing.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up - Acidification: Once the reaction is complete, cool the mixture again in an ice-water bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of the product should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford N-Isopropoxycarbonyl-L-valine as a white solid.

Rationale Behind Experimental Choices

-

Use of Sodium Hydroxide: The base serves two critical purposes: it deprotonates the amino group of L-valine, rendering it nucleophilic, and it neutralizes the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.

-

Controlled Temperature: The reaction is performed at low temperatures to minimize potential side reactions, such as the hydrolysis of isopropyl chloroformate and to prevent racemization of the chiral center.

-

Vigorous Stirring: Ensures efficient mixing of the biphasic reaction mixture, maximizing the contact between the reactants and promoting a higher reaction rate and yield.

-

Acidification: Protonates the carboxylate group of the product, making it less water-soluble and facilitating its extraction into an organic solvent.

-

Extraction with Ethyl Acetate: This solvent is a good choice for extracting the product due to its moderate polarity and relatively low boiling point, which allows for easy removal.

Applications in Drug Development

N-protected valine derivatives are indispensable building blocks in the synthesis of a wide array of pharmaceuticals.[1] The isopropoxycarbonyl moiety in N-Isopropoxycarbonyl-L-valine provides a stable protecting group that can be selectively removed under specific conditions, a key requirement in multi-step syntheses.

Key Intermediate in Antiviral Drug Synthesis

A significant application of N-alkoxycarbonyl-L-valine derivatives is in the synthesis of antiviral drugs, particularly for the treatment of Hepatitis C.[3] These compounds serve as crucial intermediates in the synthesis of direct-acting antivirals (DAAs) that target viral proteins essential for replication.

Example: Synthesis of Hepatitis C Virus (HCV) NS5A Inhibitors

N-methoxycarbonyl-L-valine, a close analog of the title compound, is explicitly mentioned as a key intermediate in the synthesis of antiviral medications such as Daclatasvir and Velpatasvir.[3] The isopropoxycarbonyl derivative can be utilized in a similar fashion. The L-valine moiety is often incorporated to enhance the pharmacokinetic properties of the final drug molecule, such as improving its absorption and metabolic stability.

Sources

The Versatile Role of N-Isopropoxycarbonyl-L-valine in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

N-Isopropoxycarbonyl-L-valine, a protected derivative of the essential amino acid L-valine, serves as a critical building block in various advanced research and development applications. Its unique structural features, combining the chirality of L-valine with a moderately stable N-protecting group, make it a valuable tool in the synthesis of complex molecules, particularly in the realms of antiviral drug development and peptide chemistry. This technical guide provides an in-depth exploration of the primary research uses of N-Isopropoxycarbonyl-L-valine, offering insights into the causality behind its application and detailed experimental frameworks.

Core Chemical Attributes

| Property | Value | Source |

| Chemical Name | (2S)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid | [1] |

| CAS Number | 140923-27-9 | [2][3] |

| Molecular Formula | C9H17NO4 | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | Colorless to light yellow viscous liquid | [3] |

| Storage | 2-8°C | [3] |

Synthesis of N-Isopropoxycarbonyl-L-valine

The synthesis of N-Isopropoxycarbonyl-L-valine typically involves the reaction of L-valine with an isopropyl chloroformate derivative under basic conditions. This straightforward approach allows for the efficient protection of the amino group of L-valine.

A plausible synthetic route is analogous to the synthesis of N-methoxycarbonyl-L-valine[4].

Experimental Protocol: Synthesis of N-Isopropoxycarbonyl-L-valine

-

Dissolution: In a reaction vessel, dissolve L-valine in a suitable solvent such as methanol or ethanol.

-

Base Addition: Add a base, for example, triethylamine, to the solution to deprotonate the amino group of L-valine, rendering it nucleophilic.

-

Acylation: Slowly add isopropyl chloroformate to the reaction mixture. The reaction is typically carried out at a controlled temperature to manage exothermicity.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: The crude product is then purified, which may involve an acidic work-up to protonate the carboxylic acid, followed by extraction and crystallization to yield pure N-Isopropoxycarbonyl-L-valine.

Application 1: A Crucial Intermediate in Antiviral Drug Synthesis - The Case of Valganciclovir

One of the most significant applications of N-protected L-valine derivatives, including N-Isopropoxycarbonyl-L-valine, is in the synthesis of antiviral prodrugs. A prime example is Valganciclovir, the L-valyl ester of the antiviral drug Ganciclovir.[5] The addition of the L-valine moiety significantly enhances the oral bioavailability of Ganciclovir.[6]

The synthesis of Valganciclovir involves the esterification of a protected Ganciclovir intermediate with an N-protected L-valine derivative. While many published syntheses utilize N-benzyloxycarbonyl (Cbz) or N-tert-butoxycarbonyl (Boc) protected L-valine, the principles are directly applicable to N-Isopropoxycarbonyl-L-valine.[7] The N-protecting group is essential to prevent self-coupling of the amino acid and to direct the reaction to the desired ester formation.

The Causality Behind the Synthetic Strategy

The core of the synthetic strategy lies in the selective esterification of one of the hydroxyl groups of Ganciclovir with the carboxyl group of N-protected L-valine. This is typically achieved using a coupling agent, such as a carbodiimide (e.g., dicyclohexylcarbodiimide - DCC), which activates the carboxylic acid for nucleophilic attack by the hydroxyl group of Ganciclovir.[8] The final step involves the deprotection of the N-alkoxycarbonyl group to yield Valganciclovir.

Caption: General workflow for the synthesis of Valganciclovir.

Experimental Protocol: Representative Synthesis of Valganciclovir using N-Alkoxycarbonyl-L-valine

This protocol is a generalized representation based on established methods for Valganciclovir synthesis.[8][9]

-

Activation of N-Isopropoxycarbonyl-L-valine: In a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), dissolve N-Isopropoxycarbonyl-L-valine. Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

-

Coupling Reaction: To this activated mixture, add a protected Ganciclovir derivative (e.g., mono-acetyl ganciclovir). Stir the reaction mixture at room temperature until completion.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then subjected to an appropriate work-up, which may include washing with aqueous solutions and extraction. The crude product is purified by chromatography.

-

Deprotection: The N-isopropoxycarbonyl protecting group is removed. For a Cbz group, this is typically achieved by hydrogenolysis using a palladium catalyst.[9] For an isopropoxycarbonyl group, acidic conditions similar to those used for Boc deprotection would be employed, though specific conditions would need to be optimized.

-

Final Product Isolation: The final product, Valganciclovir, is isolated and purified, often as a hydrochloride salt.

Application 2: A Versatile Protecting Group in Peptide Synthesis

In the intricate world of peptide synthesis, the use of protecting groups is fundamental to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[10] N-Isopropoxycarbonyl-L-valine, as a protected amino acid, is a valuable reagent in solid-phase peptide synthesis (SPPS).

The Rationale for N-Protection in SPPS

The isopropoxycarbonyl group serves as a temporary shield for the α-amino group of L-valine. This allows for the activation of its carboxyl group and subsequent coupling to the free amino group of the growing peptide chain, which is anchored to a solid support. After the coupling reaction, the N-protecting group is selectively removed to expose a new N-terminal amino group, ready for the next coupling cycle.

Caption: A simplified workflow of Solid-Phase Peptide Synthesis.

Comparison with Standard Protecting Groups: Boc and Fmoc

The choice of N-protecting group is a critical decision in SPPS, with the two most common strategies being the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[11][12][13][14]

| Protecting Group | Deprotection Condition | Key Advantages |

| Boc | Strong acid (e.g., TFA) | Robust, well-established chemistry. |

| Fmoc | Base (e.g., piperidine) | Milder final cleavage conditions, orthogonal to many side-chain protecting groups. |

| Isopropoxycarbonyl (Ipc) | Mild to strong acid (inferred) | Potentially offers different selectivity and milder deprotection conditions compared to Boc. |

The isopropoxycarbonyl group, being an alkoxycarbonyl group like Boc, is expected to be labile under acidic conditions. The specific conditions for its removal would likely be milder than those required for Boc deprotection due to the reduced steric hindrance and electronic effects of the isopropyl group compared to the tert-butyl group. This could be advantageous in the synthesis of peptides containing acid-sensitive residues. However, it would not be orthogonal to the acid-labile side-chain protecting groups commonly used in Boc-based SPPS.

Experimental Protocol: General Procedure for Incorporating N-Isopropoxycarbonyl-L-valine in SPPS

This protocol is adapted from standard procedures for Boc-based SPPS.[15]

-

Resin Preparation: Start with a suitable solid support (resin) with a free N-terminal amine. Swell the resin in an appropriate solvent like DMF.

-

Amino Acid Activation: In a separate vessel, dissolve N-Isopropoxycarbonyl-L-valine (3-5 equivalents relative to resin loading) and a coupling additive like Oxyma (3-5 equivalents) in DMF. Add a carbodiimide coupling agent such as DIC (3-5 equivalents) and allow the mixture to pre-activate.

-

Coupling: Add the pre-activated N-Isopropoxycarbonyl-L-valine solution to the swollen resin and agitate the mixture for 1-2 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Deprotection: Remove the N-isopropoxycarbonyl group using an appropriate acidic solution (e.g., a solution of TFA in DCM). The concentration and duration of this step would need to be optimized.

-

Washing: Wash the resin to remove the deprotection reagents and byproducts, preparing it for the next coupling cycle.

Conclusion: A Versatile Tool for Advanced Synthesis

N-Isopropoxycarbonyl-L-valine is a valuable reagent for researchers in drug discovery and peptide chemistry. Its role as a key intermediate in the synthesis of the antiviral drug Valganciclovir highlights its importance in pharmaceutical development. In the field of peptide synthesis, it offers an alternative N-protecting group with potentially unique properties that could be beneficial for the synthesis of specific peptide sequences. As research continues to demand the creation of increasingly complex molecules, the utility of such specialized building blocks is set to grow.

References

- Novel Enzymatic Process For The Preparation Of Valganciclovir. Quick Company. (URL not available)

-

Reddy, G. M., et al. (2011). A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. ARKIVOC, 2011(ii), 199-208. [Link]

-

Napoleon, A. A., Angajala, G., & Kumar, R. (2016). Novel synthesis of process related impurities of valganciclovir hydrochloride. ResearchGate. [Link]

-

Goswami-Giri, A. (2018). A simple, mild, and environmentally benign protocol for the synthesis of pharmaceutically important Valganciclovir hydrochloride. World Journal of Pharmaceutical Research, 7(7), 737-747. [Link]

-

Valganciclovir. Wikipedia. [Link]

- Amino Acid Sidechain Deprotection. Aapptec Peptides. (URL not available)

- Process for the preparation of valganciclovir hydrochloride.

-

Reddy, G. M., et al. (2013). Alternative Synthesis of Valganciclovir Hydrochloride. ResearchGate. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

Valganciclovir | C14H22N6O5 | CID 135413535. PubChem. [Link]

- Application Notes and Protocols: Effective Coupling of Boc-L-Valine in Peptide Synthesis. Benchchem. (URL not available)

-

T boc fmoc protocols in peptide synthesis. Slideshare. [Link]

-

Synthesis of L-valine. PrepChem.com. [Link]

- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem. (URL not available)

-

Deprotection Guide. Glen Research. [Link]

-

A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]

-

Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. [Link]

- A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis. Benchchem. (URL not available)

-

(2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid. PubChem. [Link]

- Synthesis method of N-methoxycarbonyl group-L-valine.

-

to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

- Amino Acid Derivatives for Peptide Synthesis. AAPPTec. (URL not available)

- A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis. Benchchem. (URL not available)

-

Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

Sources

- 1. (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 11063514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ISOPROPOXYCARBONYL-L-VALINE | 140923-27-9 [amp.chemicalbook.com]

- 3. ISOPROPOXYCARBONYL-L-VALINE | 140923-27-9 [chemicalbook.com]

- 4. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine - Google Patents [patents.google.com]

- 5. Valganciclovir | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Valganciclovir - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. wisdomlib.org [wisdomlib.org]

- 9. US8586738B2 - Process for the preparation of valganciclovir hydrochloride - Google Patents [patents.google.com]

- 10. peptide.com [peptide.com]

- 11. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 12. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Isopropoxycarbonyl-L-valine: From Chemical Reagent to a Potential Prodrug Moiety

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Isopropoxycarbonyl-L-valine, transitioning from its established role in chemical synthesis to its potential application within the strategic framework of prodrug design. We will explore the mechanistic principles of valine-mediated drug delivery, a powerful strategy to enhance the oral bioavailability of therapeutic agents. This document is structured to provide both foundational knowledge and actionable experimental protocols for professionals in the field of drug development.

Part 1: Isopropoxycarbonyl-L-valine: Foundational Properties

Isopropoxycarbonyl-L-valine, with the chemical formula C9H17NO4, is recognized primarily as a protected form of the essential amino acid L-valine.[1] In this context, its "mechanism of action" is chemical rather than pharmacological; the isopropoxycarbonyl group serves as a protecting moiety for the amine of L-valine, allowing for controlled peptide bond formation during complex organic synthesis.[2]

| Property | Value | Source |

| Molecular Formula | C9H17NO4 | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| CAS Number | 140923-27-9 | [1][2] |

| Primary Application | Synthesis of small peptides | [2] |

While Isopropoxycarbonyl-L-valine itself does not possess known intrinsic biological activity, its core component, L-valine, is a cornerstone of a highly successful prodrug strategy. Prodrugs are inactive precursors of a drug that are converted into the active form in the body. Attaching L-valine to a parent drug with poor absorption can dramatically improve its oral bioavailability, as famously demonstrated by the antiviral agents valacyclovir and valganciclovir.[3][4] This guide will focus on the mechanism by which the L-valine moiety achieves this enhancement.

Part 2: The Valine Prodrug Strategy: A Dual Mechanism of Action

The "mechanism of action" of a valine prodrug is a two-stage process: enhanced absorption followed by enzymatic activation. This strategy effectively overcomes key biopharmaceutical barriers that limit the efficacy of many orally administered drugs.

Stage 1: Enhanced Intestinal Absorption via Transporter Hijacking

Many potent drugs suffer from low oral bioavailability due to poor permeability across the intestinal wall.[4] The L-valine monoester strategy cleverly circumvents this by targeting and utilizing the high-capacity peptide transporter 1 (PEPT1), which is abundantly expressed on the surface of intestinal epithelial cells.[4][5]

The key steps are:

-

Ingestion: The valine prodrug is administered orally.

-

Recognition: The L-valine moiety of the prodrug is recognized as a substrate by the PEPT1 transporter.

-

Active Transport: PEPT1 actively transports the entire prodrug molecule from the intestinal lumen into the enterocytes. This active transport mechanism is significantly more efficient than passive diffusion for many polar drug molecules.[3]

This process is visualized in the signaling pathway below.

Stage 2: Enzymatic Bioactivation to Release the Active Drug

Once inside the enterocytes or after passing into the portal circulation, the prodrug must be converted into its active pharmacological form. This is accomplished by endogenous enzymes, primarily carboxylesterases and a specific α-amino acid ester hydrolase known as valacyclovirase.[3][6]

These enzymes recognize and cleave the ester bond linking the L-valine moiety to the parent drug. This hydrolysis reaction is typically rapid and efficient, releasing two products:

-

The active parent drug, which can now enter systemic circulation and reach its therapeutic target.[3]

-

L-valine, a natural amino acid that is simply recycled by the body's metabolic pool.[7]

The success of this strategy hinges on a delicate balance: the prodrug must be stable enough to remain intact in the gastrointestinal tract but labile enough to be efficiently cleaved by enzymes following absorption.[6]

Part 3: Key Experimental Protocols for Prodrug Validation

For any novel valine-based prodrug, a series of in-vitro experiments is essential to validate its mechanism of action and predict its in-vivo performance.

Protocol 1: In Vitro Chemical Stability Assay

Objective: To determine the stability of the prodrug across a range of pH values simulating the transit through the stomach and intestine.

Methodology:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2 for stomach, pH 6.8 for small intestine).

-

Incubation: Dissolve the prodrug in each buffer to a final concentration of 10 µM. Incubate at 37°C.

-

Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each solution.

-

Quenching: Immediately quench any degradation by adding an equal volume of cold acetonitrile.

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the prodrug and the appearance of the parent drug.

-

Data Calculation: Calculate the half-life (t½) of the prodrug at each pH. An ideal prodrug will show high stability (long t½) at these pH values.

Protocol 2: In Vitro Enzymatic Stability Assay

Objective: To confirm that the prodrug is efficiently converted to the active parent drug by metabolic enzymes.

Methodology:

-

System Preparation: Use a relevant enzymatic system, such as human liver microsomes (HLM) or Caco-2 cell homogenate, which contain a variety of esterases.[6]

-

Reaction Mixture: Prepare a reaction mixture containing the enzymatic system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding the prodrug (e.g., final concentration of 1 µM).

-

Sampling & Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and quench with cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the disappearance of the prodrug and the formation of the parent drug.

-

Data Calculation: Determine the rate of metabolism and the half-life of the prodrug in the presence of enzymes.

Protocol 3: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the prodrug and determine if it is a substrate for active transporters like PEPT1.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated, polarized monolayer that mimics the intestinal epithelium.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

-

Permeability Measurement (A-to-B):

-

Add the prodrug solution to the apical (A) side (representing the intestinal lumen).

-

At specified time intervals, take samples from the basolateral (B) side (representing the bloodstream).

-

-

Permeability Measurement (B-to-A):

-

In a separate set of wells, perform the reverse experiment, adding the drug to the basolateral side and sampling from the apical side to measure efflux.

-

-

Analysis: Quantify the concentration of the prodrug in the collected samples using LC-MS/MS.

-

Data Calculation: Calculate the apparent permeability coefficient (Papp). A high Papp value (e.g., >10 x 10⁻⁶ cm/s) and an efflux ratio (Papp B-A / Papp A-B) of less than 2 suggest good absorption, likely mediated by an active uptake transporter.

Part 4: Concluding Insights

Isopropoxycarbonyl-L-valine is a valuable reagent in chemical synthesis. However, the true power of its L-valine core is realized when it is strategically incorporated into a prodrug. The valine prodrug approach provides a robust and clinically validated mechanism of action to enhance the oral delivery of promising drug candidates. By leveraging specific intestinal transporters and subsequent enzymatic activation, researchers can significantly improve a drug's pharmacokinetic profile. The experimental protocols outlined in this guide provide a clear framework for the preclinical validation of novel valine-based prodrugs, forming a critical step in the drug development pipeline.

References

-

Lai, Y., & Tse, C. M. (2012). Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. Journal of Biological Chemistry. Retrieved from [Link]

-

Janjua, N. A., et al. (2012). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online. Retrieved from [Link]

-

Lee, S., et al. (2020). Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11063514, (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

-

Majumdar, S., et al. (2013). Amino Acids in the Development of Prodrugs. MDPI. Retrieved from [Link]

-

Katpelly, R., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Institutes of Health. Retrieved from [Link]

-

Chemsrc. (n.d.). isopropoxycarbonyl-l-valine | CAS#:140923-27-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6287, L-Valine. Retrieved from [Link]

-

Wikipedia. (n.d.). Valine. Retrieved from [Link]

-

Gomez-Merino, D., et al. (2001). Evidence that the branched-chain amino acid L-valine prevents exercise-induced release of 5-HT in rat hippocampus. PubMed. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). L-valine. Retrieved from [Link]

Sources

- 1. (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 11063514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ISOPROPOXYCARBONYL-L-VALINE | 140923-27-9 [amp.chemicalbook.com]

- 3. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Amino Acids in the Development of Prodrugs [mdpi.com]

- 6. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Isopropoxycarbonyl (iPoc) Protecting Group: A Technical Guide for Advanced Peptide Synthesis

Introduction: The Imperative for Orthogonality and Stability in Peptide Synthesis

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined target molecules. These temporary modifications to reactive functional groups on amino acids prevent unwanted side reactions and direct the sequence of amide bond formation.[1][2] The ideal protecting group should be easily introduced, stable under various reaction conditions, and, crucially, removable under specific and mild conditions that do not affect other protecting groups or the integrity of the growing peptide chain.[1] This principle of "orthogonality" is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the selective deprotection of the α-amino group for chain elongation while side-chain protecting groups remain intact.[2][3]

While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have long been the workhorses of peptide chemistry, each possesses inherent limitations.[2][4] The acid-labile Boc group requires harsh acidic conditions for cleavage, which can be detrimental to sensitive peptide sequences.[2] The base-labile Fmoc group, while milder in its deprotection, can be unsuitable for peptides with base-sensitive functionalities.[1] This guide introduces the isopropoxycarbonyl (iPoc) group, a promising alternative that offers a unique combination of stability and selective cleavage, thereby expanding the synthetic chemist's toolkit for the preparation of complex and sensitive peptides.

Chemical Properties and Advantages of the iPoc Protecting Group

The isopropoxycarbonyl (iPoc) group is an alkoxycarbonyl protecting group for amines. Structurally, it is a carbamate formed between the amino group of an amino acid and an isopropoxycarbonyl moiety.

The selection of the isopropyl group is not arbitrary. Research has shown that in the context of mixed anhydride formation for peptide coupling, isopropyl chloroformate is a superior reagent compared to its ethyl and isobutyl counterparts.[5][6] This superiority stems from the increased stability of the resulting mixed anhydrides, which in turn leads to a significant reduction in racemization during the coupling step.[5][6] This inherent stability and stereopreservation are key advantages that the iPoc group brings to peptide synthesis.

Introduction of the Isopropoxycarbonyl (iPoc) Group

The introduction of the iPoc group onto the α-amino group of an amino acid is typically achieved through a Schotten-Baumann-type reaction using isopropyl chloroformate as the acylating agent. This reaction is generally performed in a biphasic system or in an organic solvent in the presence of a base to neutralize the liberated hydrochloric acid.

Experimental Protocol: Synthesis of iPoc-Protected Amino Acids

Materials:

-

Amino acid

-

Isopropyl chloroformate

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve the amino acid in a 1 M solution of sodium carbonate or sodium bicarbonate in water at 0 °C.

-

To this chilled solution, add a solution of isopropyl chloroformate in dioxane or THF dropwise while maintaining the temperature at 0 °C and ensuring vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the aqueous solution to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude iPoc-amino acid.

-

The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

The use of a biphasic system with a water-soluble base like sodium carbonate or bicarbonate ensures that the amino acid is in its deprotonated, nucleophilic form while simultaneously neutralizing the HCl byproduct.

-

Performing the reaction at 0 °C minimizes potential side reactions, such as the formation of dipeptides.

-

The final acidification step protonates the carboxylic acid group of the iPoc-amino acid, allowing for its extraction into an organic solvent.

Cleavage of the Isopropoxycarbonyl (iPoc) Group: A Strategy of Orthogonality

A key advantage of the iPoc group lies in its distinct cleavage conditions compared to the widely used Boc and Fmoc groups. The iPoc group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[2][7] This orthogonality allows for the selective removal of Boc or Fmoc groups in the presence of an iPoc group, and vice versa, enabling complex synthetic strategies.

The cleavage of the iPoc group can be efficiently achieved under neutral conditions using trimethylsilyl iodide (TMSI).[8][9][10][] This reagent offers a mild and selective method for deprotection.

Mechanism of TMSI-Mediated Cleavage

The deprotection of carbamates with TMSI proceeds through a well-established mechanism. The silicon atom of TMSI acts as a Lewis acid, coordinating to the carbonyl oxygen of the carbamate. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the iodide ion. The iodide then attacks the isopropyl group in an SN2 reaction, leading to the formation of isopropyl iodide and a transient trimethylsilyl carbamate intermediate. This intermediate is readily hydrolyzed upon workup to release the free amine, carbon dioxide, and trimethylsilanol.[12]

Experimental Protocol: Cleavage of the iPoc Group

Materials:

-

iPoc-protected amino acid or peptide

-

Trimethylsilyl iodide (TMSI)

-

Acetonitrile or Dichloromethane (DCM)

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve the iPoc-protected substrate in anhydrous acetonitrile or DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add trimethylsilyl iodide (TMSI) dropwise to the solution. The reaction is typically rapid.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by adding methanol at 0 °C.

-

Remove the volatile components under reduced pressure.

-

The crude amine can be precipitated by the addition of diethyl ether and collected by filtration.

-

Further purification can be achieved by chromatography if necessary.

Self-Validating System:

-

The reaction can be monitored in real-time by TLC, staining for both the starting material and the free amine product.

-

The formation of isopropyl iodide can also be detected by GC-MS analysis of the reaction mixture.

-

The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the complete removal of the iPoc group.

Comparative Analysis: iPoc vs. Boc and Fmoc

The utility of a protecting group is best understood in the context of its counterparts. The iPoc group offers a unique set of properties that distinguish it from the more traditional Boc and Fmoc groups.

| Feature | Isopropoxycarbonyl (iPoc) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Cleavage Condition | Neutral (TMSI) | Acidic (TFA) | Basic (Piperidine) |

| Orthogonality | Orthogonal to both Boc and Fmoc | Orthogonal to Fmoc | Orthogonal to Boc |

| Stability to Acid | Stable | Labile | Stable |

| Stability to Base | Stable | Stable | Labile |

| Racemization Risk | Lower risk during coupling[5][6] | Moderate risk | Lower risk with appropriate activators |

| Byproducts | Isopropyl iodide, CO₂, TMS derivatives | Isobutylene, CO₂ | Dibenzofulvene, piperidine adduct, CO₂ |

Applications in Drug Development and Complex Peptide Synthesis

The unique orthogonality of the iPoc protecting group opens up new avenues for the synthesis of complex peptides and peptide-based drug candidates. Its stability to both acidic and basic conditions allows for its use as a "super-orthogonal" protecting group in strategies that employ both Boc and Fmoc chemistries.

For example, in the synthesis of a branched peptide where one chain is assembled using Fmoc-SPPS and another using Boc-SPPS, the iPoc group could be used to protect a lysine side chain, allowing for the selective deprotection and elaboration of this position after the completion of both peptide chains.

Furthermore, the reduced risk of racemization associated with the use of isopropyl chloroformate in coupling reactions is particularly advantageous in the synthesis of long peptides or those containing racemization-prone amino acids.[5][6][13] This can lead to higher purity of the crude product and simplify the downstream purification process, which is a significant consideration in drug development and manufacturing.

Conclusion and Future Outlook

The isopropoxycarbonyl (iPoc) protecting group represents a valuable addition to the repertoire of tools available for peptide synthesis. Its unique stability profile, orthogonality to both Boc and Fmoc chemistries, and the potential for reduced racemization during coupling make it an attractive option for the synthesis of complex, sensitive, and high-purity peptides. The mild, neutral cleavage conditions using TMSI further enhance its appeal, particularly in the context of molecules bearing acid- or base-labile functionalities.

As the demand for more complex and modified peptide therapeutics continues to grow, the development and application of novel protecting group strategies will be crucial. The iPoc group, with its distinct advantages, is well-positioned to play an important role in advancing the frontiers of peptide chemistry and facilitating the discovery and development of new peptide-based drugs. Further research into the broader application of the iPoc group in various synthetic contexts is warranted and is expected to further solidify its position as a key enabling technology in the field.

References

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

ResearchGate. (2018). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Trimethylsilyl Iodide (TMSI). Retrieved from [Link]

-

Gases Grit. (2024). Protecting Groups And Their Essential Role In Peptide API Synthesis. Retrieved from [Link]

-

ResearchGate. (2018). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. Retrieved from [Link]

-

ResearchGate. (2018). Soft cleavage of THP protected estradiols mediated by TMSI. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.

-

ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (1989). The isopropoxyacetic group for convenient base protection during solid-support synthesis of oligodeoxyribonucleotides and their triester analogs. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Photolabile 2-(2-Nitrophenyl)propyloxycarbonyl Protected Amino Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (2018). ChemInform Abstract: Trimethylsilyl Iodide as a Multifunctional Agent in the One-Pot Synthesis of 9-(1H-Indol-3-yl)xanthen-4-(9H)-ones from O-Methyl Protected Salicylaldehydes, Indoles, and β-Dicarbonyl Compounds.. Retrieved from [Link]

- Google Patents. (n.d.). US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides.

- Google Patents. (n.d.). FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.

-

MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

ResearchGate. (2023). Insoluble peptide after deprotection and cleavage?. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). 21.pdf. Retrieved from [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

-

Journal of the Chemical Society, Chemical Communications. (n.d.). Conversion of alkyl carbamates into amines via treatment with trimethylsilyl iodide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Retrieved from [Link]

- Google Patents. (n.d.). WO2019222264A1 - Compositions and methods for chemical cleavage and deprotection of surface-bound oligonucleotides.

-

Patsnap. (n.d.). Drugs synthesis patented technology retrieval search results. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method. Retrieved from [Link]

-

ResearchGate. (2018). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]

- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

The L-Valine Pro-Moiety: A Technical Guide to Enhancing Oral Bioavailability and Therapeutic Efficacy

Introduction: Overcoming the Challenge of Oral Drug Delivery

In the realm of drug development, the oral route of administration remains the most preferred due to its convenience, patient compliance, and cost-effectiveness. However, many potent therapeutic agents suffer from poor oral bioavailability, limiting their clinical utility. This challenge has spurred the development of innovative prodrug strategies, designed to mask the active pharmaceutical ingredient (API) with a temporary chemical moiety, or "promoiety," to improve its pharmacokinetic profile. Among these, the use of amino acid esters, particularly L-valine esters, has emerged as a highly successful approach.

This technical guide delves into the biological activity and significance of the L-valine promoiety, with a specific focus on its application in the antiviral agent valganciclovir. While "Isopropoxycarbonyl-L-valine" itself is not a therapeutic agent, its core structure—an L-valine ester—is the cornerstone of valganciclovir's success. We will explore the causal mechanisms behind the enhanced bioavailability, the subsequent intracellular activation of the active drug, and provide detailed experimental protocols for researchers in the field.

The L-Valine Ester Advantage: A Case Study of Valganciclovir

Valganciclovir is an L-valyl ester prodrug of the antiviral drug ganciclovir.[1][2] Ganciclovir is highly effective against human cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as organ transplant recipients and individuals with HIV/AIDS.[1][3] However, its clinical use was historically hampered by very low oral bioavailability, necessitating intravenous administration.[4] The addition of the L-valine moiety in valganciclovir dramatically overcomes this limitation.

Enhanced Absorption and Bioavailability

The primary biological function of the L-valine ester in valganciclovir is to hijack the body's natural nutrient absorption pathways. The L-valine moiety increases the drug's absorption in the intestine.[1] Following oral administration, valganciclovir is rapidly and extensively absorbed and then hydrolyzed by esterases in the intestinal wall and liver to yield ganciclovir and the naturally occurring amino acid, L-valine.[1][2] This bypasses the poor absorption characteristics of ganciclovir itself.

The result is a significant improvement in the systemic exposure to ganciclovir. The oral bioavailability of ganciclovir from valganciclovir is approximately 60%, a tenfold increase compared to oral ganciclovir, which has a bioavailability of only about 6%.[4][5][6] This enhanced bioavailability allows for oral dosing of valganciclovir to achieve systemic ganciclovir concentrations comparable to those obtained with intravenous ganciclovir.[7][8]

Pharmacokinetic Profile

The conversion of valganciclovir to ganciclovir is rapid, with peak plasma concentrations of ganciclovir being reached approximately 1 to 2 hours after oral administration.[1][9] Systemic exposure to the valganciclovir prodrug itself is transient and low.[6]

| Pharmacokinetic Parameter | Oral Ganciclovir (1000 mg) | Oral Valganciclovir (yielding ganciclovir) | Intravenous Ganciclovir (5 mg/kg) |

| Absolute Bioavailability | ~6%[6] | ~60%[1][5] | 100% |

| Mean Peak Concentration (Cmax) | 0.47 ± 0.17 µg/mL[5] | 2.98 ± 0.77 µg/mL (from 360mg dose)[5] | N/A |

| Area Under the Curve (AUC) | 3.8 ± 1.2 µg·h/mL[5] | 10.8 ± 1.9 µg·h/mL (from 360mg dose)[5] | 25.1 ± 3.8 µg·h/mL[5] |

| Time to Peak (Tmax) | 2.2 ± 1.0 h[5] | 1.0 ± 0.3 h[5] | N/A |

| Elimination Half-life (of ganciclovir) | ~4 hours[1] | ~4 hours[1] | ~4 hours[1] |

Mechanism of Action: The Journey from Prodrug to Viral DNA Chain Terminator

Once the L-valine moiety has fulfilled its role in enhancing absorption and is cleaved, the released ganciclovir exerts its antiviral effect. Ganciclovir is a synthetic analogue of 2'-deoxyguanosine.[1] Its mechanism of action is dependent on its conversion to the active triphosphate form, a process that occurs preferentially in virus-infected cells.[3]

-

Initial Phosphorylation: In CMV-infected cells, ganciclovir is first phosphorylated to ganciclovir monophosphate by a viral protein kinase, pUL97.[1][3] This initial step is crucial for the drug's selectivity, as this enzyme is not present in uninfected host cells.

-

Further Phosphorylation: Cellular kinases in the host cell then catalyze the further phosphorylation of ganciclovir monophosphate to ganciclovir diphosphate and finally to ganciclovir triphosphate.[1]

-

Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate is a competitive inhibitor of deoxyguanosine triphosphate (dGTP).[1] It gets incorporated into the growing viral DNA strand by viral DNA polymerase. Because ganciclovir triphosphate lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, its incorporation results in the premature termination of viral DNA elongation, thus halting viral replication.[3][10]

Sources

- 1. Valganciclovir - Wikipedia [en.wikipedia.org]

- 2. Valganciclovir | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Valganciclovir Hydrochloride? [synapse.patsnap.com]

- 4. UpToDate 2018 [bsgdtphcm.vn]

- 5. ovid.com [ovid.com]

- 6. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral ganciclovir and pharmacokinetics of valganciclovir in liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetics of valganciclovir prophylaxis in paediatric and adult solid organ transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isopropoxycarbonyl-L-valine in Drug Discovery

Abstract